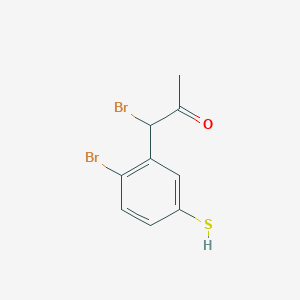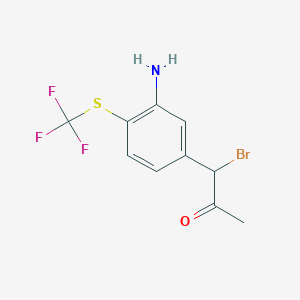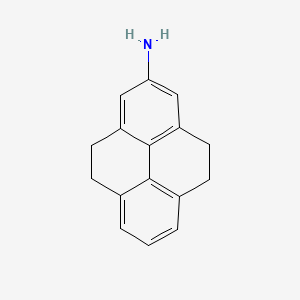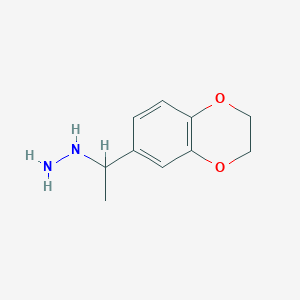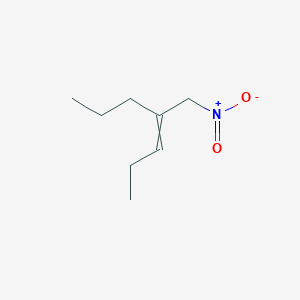
4-(Nitromethyl)hept-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Nitromethyl)hept-3-ene is an organic compound with the molecular formula C8H15NO2 It is characterized by the presence of a nitromethyl group attached to a heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Nitromethyl)hept-3-ene can be achieved through several methods. One common approach involves the nitration of hept-3-ene using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperature conditions to ensure the selective formation of the nitromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Nitromethyl)hept-3-ene undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitroalkenes or other oxidized derivatives.
Reduction: Reduction of the nitromethyl group can yield amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitroalkenes and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted heptenes depending on the nucleophile used.
Scientific Research Applications
4-(Nitromethyl)hept-3-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nitroalkene biochemistry and its effects on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Nitromethyl)hept-3-ene involves its interaction with molecular targets through its nitromethyl group. This group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the reaction conditions and the presence of catalysts.
Comparison with Similar Compounds
Similar Compounds
4-Methylhept-3-ene: Similar in structure but lacks the nitromethyl group.
3-Heptene: A simpler alkene without the nitromethyl substitution.
Nitroalkenes: Compounds with similar nitro functional groups but different alkene backbones.
Uniqueness
4-(Nitromethyl)hept-3-ene is unique due to the presence of both a nitromethyl group and a heptene chain, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
101024-80-0 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
4-(nitromethyl)hept-3-ene |
InChI |
InChI=1S/C8H15NO2/c1-3-5-8(6-4-2)7-9(10)11/h5H,3-4,6-7H2,1-2H3 |
InChI Key |
MYVVNCHUNIDEIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CCC)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


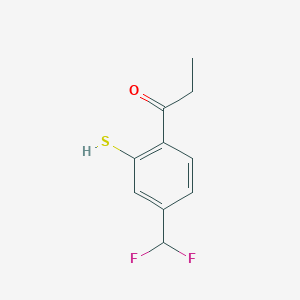
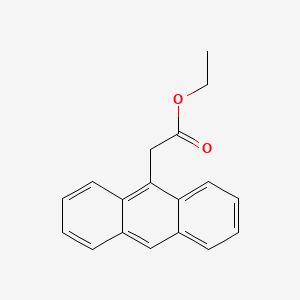
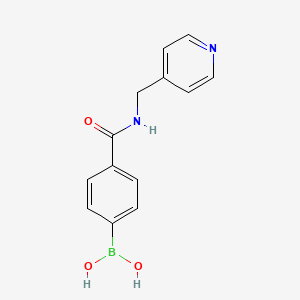
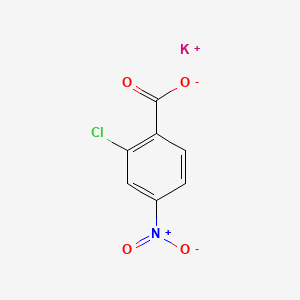
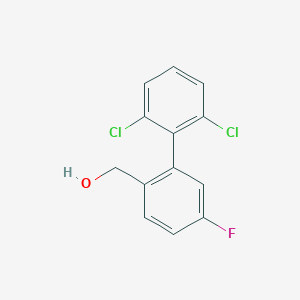
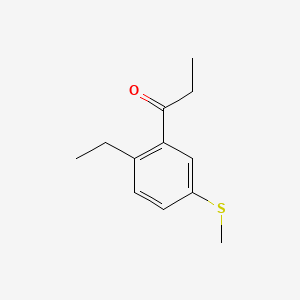
![trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine](/img/structure/B14065055.png)
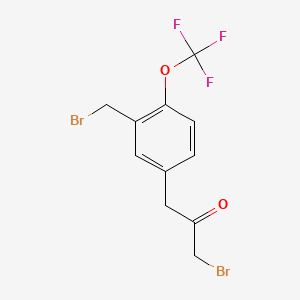
![[3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile](/img/structure/B14065070.png)
